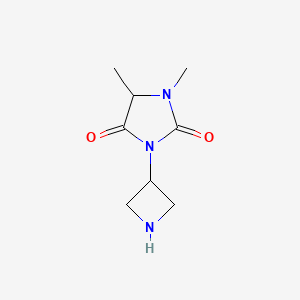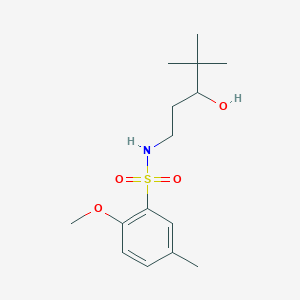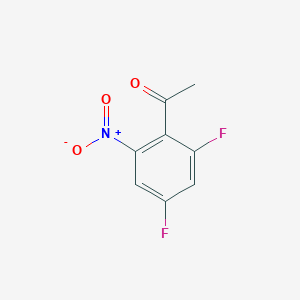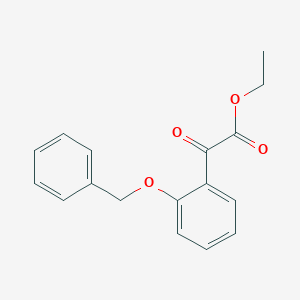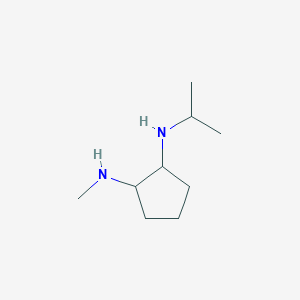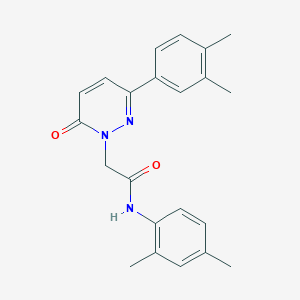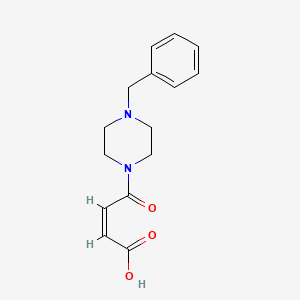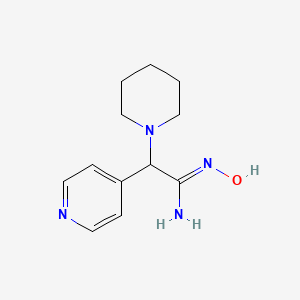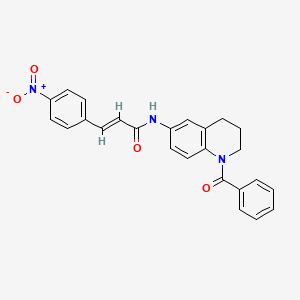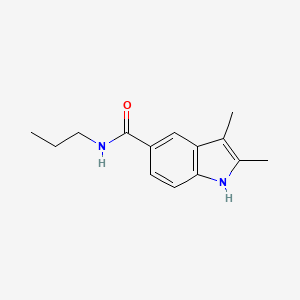
2,3-dimethyl-N-propyl-1H-indole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-N-propyl-1H-indole-5-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a carboxamide group at the 5-position of the indole ring, with two methyl groups at the 2 and 3 positions, and a propyl group attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-N-propyl-1H-indole-5-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Methyl Groups: The methyl groups at the 2 and 3 positions can be introduced through alkylation reactions using methyl iodide and a strong base such as sodium hydride.
Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
N-Propylation: The final step involves the N-alkylation of the indole nitrogen with a propyl halide, such as propyl bromide, in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2,3-Dimethyl-N-propyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
科学研究应用
2,3-Dimethyl-N-propyl-1H-indole-5-carboxamide has been studied for various scientific research applications, including:
作用机制
The mechanism of action of 2,3-dimethyl-N-propyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
相似化合物的比较
Similar Compounds
2,3-Dimethyl-1H-indole-5-carboxamide: Lacks the N-propyl group but shares similar structural features.
2,3-Dimethyl-1H-indole: Lacks both the carboxamide and N-propyl groups.
Uniqueness
2,3-Dimethyl-N-propyl-1H-indole-5-carboxamide is unique due to the presence of the N-propyl group and the carboxamide functionality, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
属性
分子式 |
C14H18N2O |
|---|---|
分子量 |
230.31 g/mol |
IUPAC 名称 |
2,3-dimethyl-N-propyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C14H18N2O/c1-4-7-15-14(17)11-5-6-13-12(8-11)9(2)10(3)16-13/h5-6,8,16H,4,7H2,1-3H3,(H,15,17) |
InChI 键 |
ORGSSUKWQGWDNB-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)C1=CC2=C(C=C1)NC(=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


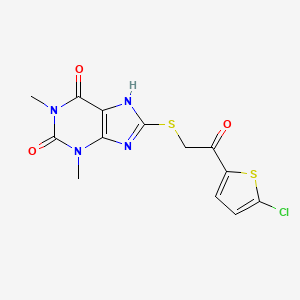
![2-[(2,3,6-Trichlorobenzyl)sulfanyl]quinazolin-4-ol](/img/structure/B14870193.png)
![(2R)-2-[(Methylsulfonyl)amino]propanoic acid](/img/structure/B14870194.png)
